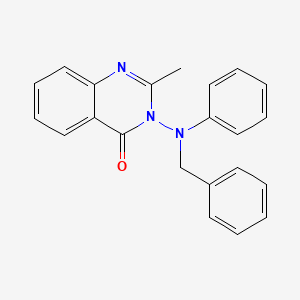

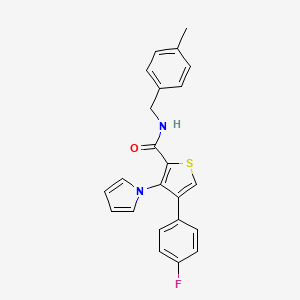

![molecular formula C19H17ClN2O4S B2365508 ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate CAS No. 1041010-51-8](/img/structure/B2365508.png)

ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate” is a chemical compound with the molecular formula C19H17ClN2O4S . Unfortunately, there is limited information available about this specific compound in the literature.

Synthesis Analysis

The synthesis of similar compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters are well developed, and these methods could potentially be applied to the synthesis of "ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate" .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-nitrilovinyl)amino)-2-phenylacetate were evaluated for their in vitro antimicrobial activity against bacterial (both Gram-positive and Gram-negative) and fungal species. The results indicated that certain compounds (such as d1, d2, and d3) exhibited promising antimicrobial activity . These findings suggest potential applications in combating microbial infections.

Anticancer Activity

In addition to antimicrobial effects, some derivatives (specifically d6 and d7) demonstrated significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cells (MCF7). These compounds could serve as potential candidates for breast cancer treatment .

Rational Drug Design

Molecular docking studies were conducted to understand the binding mode of active compounds with specific receptors. Compounds d1, d2, d3, d6, and d7 displayed favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These findings suggest that these derivatives could be used as lead compounds for rational drug design .

Thiazole Scaffold

The thiazole nucleus present in this compound has been associated with various medicinal properties, including anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazoles act by blocking bacterial lipid biosynthesis and exhibit antimicrobial effects against various bacterial species .

Indole Derivatives

Interestingly, the compound’s structure contains an indole nucleus. Indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, antioxidant, and antitumor effects. The indole scaffold is found in important synthetic drug molecules, making it a valuable pharmacophore for drug development .

Free Radical Reactions

The benzylic position in this compound can undergo free radical reactions, such as bromination. N-bromosuccinimide (NBS) initiates the reaction, leading to the formation of succinimide derivatives. The benzylic hydrogen abstraction occurs due to resonance stabilization, resulting in the substitution of hydrogen with bromine .

properties

IUPAC Name |

ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O4S/c1-2-26-19(23)18(14-6-4-3-5-7-14)22-13-17(12-21)27(24,25)16-10-8-15(20)9-11-16/h3-11,13,18,22H,2H2,1H3/b17-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMSRFZABDYXPBE-GHRIWEEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(C1=CC=CC=C1)N/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[[(E)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]-2-phenylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

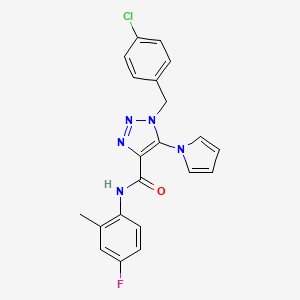

![2-Bromo-1-methylpyrrolo[3,2-c]pyridine](/img/structure/B2365425.png)

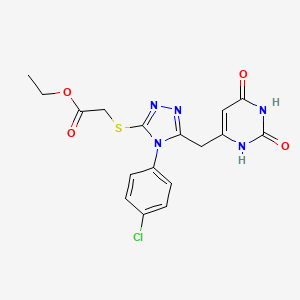

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2365429.png)

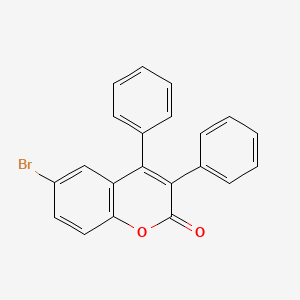

![2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide](/img/structure/B2365430.png)

![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2365438.png)

![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)

![1-{5-[(4-phenylpiperazino)carbonyl]-1H-pyrrol-3-yl}-1-propanone](/img/structure/B2365446.png)